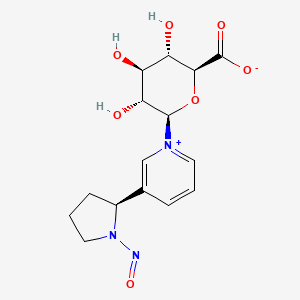

N'-Nitrosonornicotine-N-b-D-glucuronide

Vue d'ensemble

Description

N’-Nitrosonornicotine-N-b-D-glucuronide is a biochemical reagent used primarily in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in understanding carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-Nitrosonornicotine-N-b-D-glucuronide involves the nitrosation of nornicotine followed by glucuronidation. The nitrosation process typically requires nitrosating agents such as sodium nitrite in an acidic medium. The glucuronidation step involves the reaction of the nitrosated nornicotine with uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes .

Industrial Production Methods

Industrial production of N’-Nitrosonornicotine-N-b-D-glucuronide follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of bioreactors for the glucuronidation step is common, allowing for efficient enzyme-catalyzed reactions .

Analyse Des Réactions Chimiques

Types of Reactions

N’-Nitrosonornicotine-N-b-D-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce the nitroso group.

Substitution: Nucleophilic substitution reactions can occur, particularly at the nitroso group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products Formed

Oxidation: Formation of nitrosonornicotine derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted nitrosonornicotine derivatives

Applications De Recherche Scientifique

Toxicological Research

N'-Nitrosonornicotine (NNN) is a potent carcinogen found in tobacco products. Its glucuronide derivative, NNN-Glucuronide, plays a crucial role in understanding the metabolism and detoxification processes of NNN in the human body.

- Biotransformation Studies : NNN-Glucuronide serves as a biomarker for exposure to NNN. Studies have shown that the formation of glucuronides is a primary pathway for the detoxification of many xenobiotics, including NNN. Research indicates that the presence of this compound in biological samples can be indicative of tobacco use and potential cancer risk .

- In Vivo Studies : Animal studies have demonstrated that NNN-Glucuronide can influence the pharmacokinetics of NNN, affecting its bioavailability and toxicity. Understanding these interactions helps elucidate the mechanisms behind tobacco-induced carcinogenesis .

Analytical Chemistry

This compound has essential applications in analytical chemistry, particularly in method development for detecting tobacco-related compounds.

- Method Development : The compound is utilized in developing analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying NNN and its metabolites in biological fluids . This is critical for both clinical studies and epidemiological research.

- Quality Control : In pharmaceutical settings, NNN-Glucuronide is employed in quality control processes for products containing nicotine or tobacco extracts. Its detection ensures that products meet safety standards regarding carcinogenic impurities .

Public Health Implications

Given its role as a metabolite of a known carcinogen, this compound has significant implications for public health research and policy.

- Biomonitoring : The measurement of NNN-Glucuronide levels in populations can serve as an effective biomonitoring tool to assess exposure to tobacco carcinogens. This data is vital for epidemiological studies linking tobacco use to cancer incidence .

- Regulatory Frameworks : Understanding the metabolism of NNN through its glucuronide form aids regulatory agencies in establishing guidelines for tobacco product safety and public health recommendations.

Case Studies

Several case studies highlight the importance of this compound in research:

- Case Study 1 : A study published in Cancer Epidemiology Biomarkers & Prevention examined the levels of NNN-Glucuronide in urine samples from smokers and non-smokers. The findings indicated significantly higher levels in smokers, correlating with increased cancer risk .

- Case Study 2 : Research conducted by Tiano et al. focused on the metabolic pathways of NNN, demonstrating that glucuronidation is a major route for detoxification. This study provided insights into how genetic variations might influence individual susceptibility to tobacco carcinogens .

Mécanisme D'action

The mechanism of action of N’-Nitrosonornicotine-N-b-D-glucuronide involves its interaction with glycan structures. The compound binds to specific glycan receptors, facilitating the study of glycan-protein interactions. The glucuronide moiety enhances its solubility and bioavailability, making it a valuable tool in biochemical assays .

Comparaison Avec Des Composés Similaires

Similar Compounds

N’-Nitrosonornicotine: A related compound without the glucuronide moiety, primarily used in tobacco research.

N’-Nitrosoanabasine: Another nitrosamine compound found in tobacco products.

N’-Nitrosoanatabine: Similar to N’-Nitrosonornicotine but with different structural features.

Uniqueness

N’-Nitrosonornicotine-N-b-D-glucuronide is unique due to its glucuronide moiety, which enhances its solubility and bioavailability. This makes it particularly useful in glycobiology research, where solubility and interaction with glycan structures are crucial .

Activité Biologique

N'-Nitrosonornicotine-N-b-D-glucuronide (NNN-Gluc) is a metabolite of N'-Nitrosonornicotine (NNN), a potent tobacco-specific nitrosamine. NNN is recognized for its carcinogenic properties, particularly in relation to esophageal cancer. The glucuronidation of NNN to form NNN-Gluc is a crucial metabolic pathway that influences its biological activity and toxicity. This article explores the biological activity of NNN-Gluc, including its formation, detection, and implications for human health.

Formation and Metabolism

NNN is formed during the nitrosation of nicotine and is present in both unburned tobacco and cigarette smoke. Upon exposure, NNN undergoes metabolic conversion primarily through glucuronidation, resulting in NNN-Gluc. This process enhances the solubility of NNN, facilitating its excretion via urine.

Table 1: Metabolic Pathways of NNN

| Compound | Formation | Biological Activity |

|---|---|---|

| N'-Nitrosonornicotine (NNN) | Nitrosation of nicotine | Carcinogenic, linked to esophageal cancer |

| This compound (NNN-Gluc) | Glucuronidation of NNN | Reduced toxicity compared to parent compound |

Detection in Biological Samples

Research has demonstrated the presence of NNN and its glucuronide forms in various biological matrices, including urine and toenails. A study quantified urinary biomarkers of exposure to NNN among smokers and users of nicotine replacement therapies (NRTs). It was found that urinary total NNN levels remained significant even after cessation of smoking, indicating potential endogenous formation or re-exposure through other means.

Case Study: Urinary Biomarkers

In a study involving 34 participants who used nicotine gum or lozenges, urinary total NNN levels were measured at multiple time points post-cessation. Results indicated that 38% of participants had comparable or elevated levels of total NNN compared to baseline measurements after quitting smoking, suggesting ongoing exposure or metabolism issues related to nicotine replacement therapy .

Biological Activity and Toxicity

The biological activity of NNN-Gluc is significantly less toxic than that of its parent compound, NNN. However, it still poses potential health risks due to its ability to form reactive metabolites that may interact with cellular macromolecules. The cytotoxicity and potential genotoxicity of these metabolites have been subjects of ongoing research.

Table 2: Comparative Toxicity

| Compound | IC50 (μM) | Toxicological Effects |

|---|---|---|

| N'-Nitrosonornicotine (NNN) | <10 | Cytotoxic to various cell lines |

| This compound (NNN-Gluc) | >100 | Significantly lower cytotoxic effects |

Implications for Human Health

The presence of NNN-Gluc in biological fluids serves as a biomarker for tobacco exposure and highlights the need for further research into its long-term effects on health. Understanding the dynamics between NNN and its glucuronide can aid in developing strategies for reducing tobacco-related carcinogenic risks.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-nitrosopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c19-10-11(20)13(15(22)23)25-14(12(10)21)17-5-1-3-8(7-17)9-4-2-6-18(9)16-24/h1,3,5,7,9-14,19-21H,2,4,6H2/t9-,10-,11-,12+,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNAJRIZSDTBSS-ARFNZGECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)N=O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001335826 | |

| Record name | N′-Nitrosonornicotine N-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864071-82-9 | |

| Record name | N′-Nitrosonornicotine N-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.